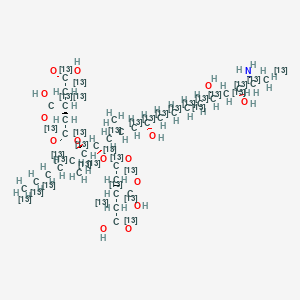

Fumonisin B1 13C34

Übersicht

Beschreibung

Fumonisin B1-13C34 is the 13C isotope-labelled analog of mycotoxin, Fumonisin B1 . It is used as an analytical standard for determining the levels of fumonisin B1 (FB1) in anis seed samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) . It is a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase) and disrupts de novo sphingolipid biosynthesis .

Molecular Structure Analysis

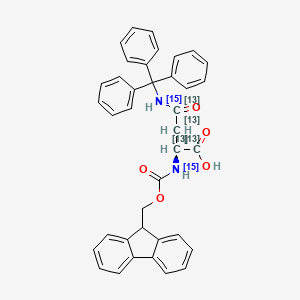

The molecular formula of Fumonisin B1-13C34 is 13C34H59NO15 . It is the 13C labeled Fumonisin B1 .Wissenschaftliche Forschungsanwendungen

Interaction with Reducing Sugars

Fumonisin B1's interaction with reducing sugars, particularly in corn, leads to the formation of N-(carboxymethyl)fumonisin B1. This reaction, characterized by NMR and mass spectroscopy, involves Schiff's base formation and Amadori rearrangement. The study by Howard et al. (1998) highlights this process, emphasizing its dependency on alkaline conditions and molecular oxygen (Howard et al., 1998).

NMR Structural Studies

Blackwell et al. (1996) utilized Nuclear Magnetic Resonance (NMR) to analyze various derivatives of Fumonisin B1, both naturally occurring and synthetic. This research is pivotal for understanding the structure and biosynthesis of fumonisins and their implications in toxicology (Blackwell et al., 1996).

Fumonisin Detection Using Aptamers

McKeague et al. (2010) explored the use of aptamers for detecting fumonisin B1. Aptamers, being cost-effective and stable alternatives to antibodies, have potential applications in fumonisin biosensors and solid-phase extraction columns (McKeague et al., 2010).

Sphingolipid Biosynthesis and Cytotoxicity

The impact of fumonisin B1 on sphingolipid biosynthesis and its cytotoxicity in LLC-PK1 cells were demonstrated by Yoo et al. (1992). This study provides insights into how fumonisins affect cell proliferation and survival, linking these effects to sphingolipid metabolism disruption (Yoo et al., 1992).

Lipid Peroxidation and Cellular Synthesis Impact

Abado-Bécognée et al. (1998) studied the effects of Fumonisin B1 on lipid peroxidation and protein and DNA syntheses in Vero cells. This research adds to our understanding of how fumonisin B1 induces oxidative damage, which could potentially lead to mutagenicity and genotoxicity (Abado-Bécognée et al., 1998).

Nitrogen Repression of Fumonisin B1 Biosynthesis

Shim and Woloshuk (1999) discovered that the biosynthesis of fumonisin B1 is regulated by nitrogen metabolite repression in Gibberella fujikuroi. This finding is crucial for developing strategies to control fumonisin contamination in food (Shim & Woloshuk, 1999).

Ceramide Synthase Inhibition and 1-Deoxysphinganine

Zitomer et al. (2009) examined how Fumonisin B1 inhibits ceramide synthase, causing the accumulation of sphinganine and 1-deoxysphinganine. This research is significant for understanding the pathologies associated with fumonisins (Zitomer et al., 2009).

FumI Aminotransferase in Fumonisin Degradation

Hartinger et al. (2011) focused on the aminotransferase FumI from Sphingopyxis sp. MTA144, which plays a role in the degradation of fumonisin B1. This enzyme's characteristics suggest potential applications in detoxifying hydrolyzed fumonisins (Hartinger et al., 2011).

Fumonisin B1-Induced Disruption of Sphingolipid Metabolism

Riley et al. (1994) demonstrated that dietary fumonisin B1 disrupts sphingolipid metabolism, particularly in rat kidneys. This study provides a mechanistic insight into how fumonisin B1 can induce nephrotoxicity (Riley et al., 1994).

Wirkmechanismus

Target of Action

Fumonisin B1-13C34, also known as Fumonisin B1 13C34 or HY-N6719S, is a potent inhibitor of sphingosine N-acyltransferase , also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are important components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B1-13C34 interacts with its target, ceramide synthase, by occupying the space and electrostatic interactions of both sphinganine (or sphingosine) and fatty acyl-CoA in ceramide synthase . This interaction disrupts the normal function of ceramide synthase, leading to a disruption in the de novo sphingolipid biosynthesis .

Biochemical Pathways

The inhibition of ceramide synthase by Fumonisin B1-13C34 leads to a disruption in the sphingolipid metabolism . This disruption results in an accumulation of sphinganine in cells and tissues . The alteration in sphingolipid metabolism can affect various signaling pathways within the cell .

Pharmacokinetics

It is known that the compound is a mycotoxin produced by fusarium moniliforme

Result of Action

The disruption of sphingolipid metabolism by Fumonisin B1-13C34 can lead to various cellular effects. It has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . These effects can lead to diseases such as equine leukoencephalomalacia, porcine pulmonary edema, and possibly kidney and liver cancer .

Action Environment

The action of Fumonisin B1-13C34 can be influenced by various environmental factors. For instance, the presence of Fusarium moniliforme, the fungus that produces Fumonisin B1-13C34, is more prevalent in certain agricultural products such as maize, rice, and wheat Therefore, the consumption of these contaminated products can lead to exposure to Fumonisin B1-13C34

Safety and Hazards

Fumonisin B1-13C34 is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety measures include avoiding contact with skin, eyes, or clothing, not breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

Zukünftige Richtungen

Fumonisin B1 has been used as a probe to investigate sphingolipid metabolism in yeast and animals . Although the physiological effects of Fumonisin B1 in plants have yet to be investigated in detail, forward and reverse genetic approaches have revealed many genes involved in these processes . Additional research is needed to fill the gaps in our understanding of Fumonisin B1-induced signaling pathways in plants .

Biochemische Analyse

Biochemical Properties

Fumonisin B1-13C34 plays a significant role in biochemical reactions by acting as a potent inhibitor of sphingosine N-acyltransferase (ceramide synthase). This inhibition disrupts the de novo biosynthesis of sphingolipids, which are essential components of cell membranes and involved in various cellular processes . The compound interacts with enzymes such as ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells .

Cellular Effects

Fumonisin B1-13C34 has profound effects on various cell types and cellular processes. It induces DNA fragmentation and apoptosis in CV-1 cells at concentrations of 5 and 25 µM, respectively . The compound is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats . Additionally, it affects the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells, leading to increased reactive oxygen species (ROS) levels and altered mRNA expression of actin-binding proteins .

Molecular Mechanism

The molecular mechanism of Fumonisin B1-13C34 involves the disruption of sphingolipid metabolism by inhibiting ceramide synthase . This inhibition leads to the accumulation of sphinganine and sphingosine, which interfere with cell signaling pathways and induce oxidative stress . The compound also activates endoplasmic reticulum (ER) stress and mitogen-activated protein kinases (MAPKs), modulates autophagy, and alters DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fumonisin B1-13C34 change over time. The compound is stable under specific storage conditions but may degrade over extended periods . Long-term exposure to Fumonisin B1-13C34 in in vitro and in vivo studies has shown persistent disruption of sphingolipid metabolism and sustained oxidative stress, leading to chronic cellular damage .

Dosage Effects in Animal Models

The effects of Fumonisin B1-13C34 vary with different dosages in animal models. At lower doses, the compound induces mild oxidative stress and metabolic disruptions. At higher doses, it causes severe toxicity, including hepatotoxicity, nephrotoxicity, and increased risk of cancer initiation . The threshold effects and toxic responses are dose-dependent and vary across different animal species .

Metabolic Pathways

Fumonisin B1-13C34 is involved in several metabolic pathways, primarily affecting sphingolipid metabolism. It interacts with enzymes such as ceramide synthase, carboxylesterase FumD, and aminotransferase FumI, leading to the degradation of fumonisins . The compound also influences metabolic flux and metabolite levels, contributing to the accumulation of toxic sphingoid bases .

Transport and Distribution

Within cells and tissues, Fumonisin B1-13C34 is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and toxicity .

Subcellular Localization

Fumonisin B1-13C34 is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s localization in these compartments is crucial for its role in disrupting sphingolipid metabolism and inducing cellular stress responses .

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-11,16,18-trihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUBMSSQKOIBE-HTPIOKJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)

![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)

![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)